2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C8H10N4/c1-5-3-10-8-7(9)6(2)11-12(8)4-5/h3-4H,9H2,1-2H3 |
InChI Key |
GGEBJVYKQPRTLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C)N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of microwave irradiation to enhance the efficiency of the cyclocondensation reactions, leading to high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amines is a common transformation.
Substitution: This includes nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions often use hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of nitro groups results in the formation of corresponding amines .
Scientific Research Applications
2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the metabolism of sphingomyelin . This inhibition can lead to alterations in cellular signaling pathways, which may contribute to its antitumor effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery. Below, we compare 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine with its structural analogs, focusing on substituent effects, biological activity, and synthetic versatility.
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Effects on Enzyme Inhibition :
- The 2,6-dimethyl substitution in the parent compound enhances nSMase2 inhibitory potency compared to imidazo[1,2-b]pyridazine analogs (e.g., PDDC), likely due to improved steric and electronic complementarity with the enzyme’s active site .
- In contrast, the 7-amine and 3-carboxamide groups in 13a shift pharmacological activity toward anxiolytic pathways, highlighting the scaffold’s adaptability .
Metabolic Stability: 11j (a dimethyl-morpholino derivative) demonstrates superior metabolic stability in liver microsomes compared to non-methylated analogs, attributed to reduced oxidative metabolism at the 5-position .
This rigidity contrasts with earlier pyrazolo-pyrimidine derivatives, which often showed tautomeric equilibria .
Synthetic Accessibility: The parent compound and its analogs (e.g., 13a) are synthesized via condensation reactions between hydrazines and diketones or enaminones, with yields >70% under optimized conditions .
Biological Activity
2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has gained attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antibacterial, and antibiofilm activities.
- Molecular Formula : C7H9N5
- Molecular Weight : 163.18 g/mol
- IUPAC Name : 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine
- CAS Number : 232601-05-7
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. In particular, a synthesized library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidine was evaluated for anticancer activity against various human breast cancer cell lines (MCF-7, MDA-MB-231) using MTT assays. The results showed varying degrees of growth inhibition compared to control treatments, indicating the potential of these compounds in cancer therapy .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | Moderate |
| Compound B | MCF-7 | 5 | High |
| Compound C | MDA-MB-453 | 15 | Low |
Antibacterial Activity
The antibacterial properties of 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine have been assessed against various Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of this compound exhibit potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity Results
| Derivative | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound D | 0.125 | S. aureus |
| Compound E | 0.187 | E. coli |
| Compound F | 0.250 | Pseudomonas aeruginosa |
Antibiofilm Activity
The ability of these compounds to inhibit biofilm formation has been another focus of research. In a study utilizing the crystal violet assay, several derivatives demonstrated significant reductions in biofilm formation by both S. aureus and P. aeruginosa, with some compounds achieving over 80% inhibition .
Table 3: Biofilm Inhibition Data
| Compound | Biofilm Reduction (%) | Bacteria |
|---|---|---|
| Compound G | >85 | S. aureus |
| Compound H | >80 | P. aeruginosa |
The mechanism through which 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine exerts its biological effects is thought to involve interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. This interaction can modulate their activity and lead to observed biological outcomes .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives where researchers focused on their anticancer potential against breast cancer cell lines. The study highlighted the structural modifications that enhanced biological activity and provided insights into structure-activity relationships (SAR) .
Q & A
Q. What are the common synthetic routes for 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine?
The compound is typically synthesized via condensation reactions or site-selective cross-coupling strategies. A validated approach involves starting with 3-amino-4-aroylpyrazoles and reacting them with 1,3-dicarbonyl compounds under acidic conditions (e.g., acetic acid or HCl) . For functionalization at the 2- and 6-positions, sequential cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with alkynyl or aryl reagents are effective. Reaction optimization includes temperature control (80–120°C), inert solvents (THF, dioxane), and ultrasonic-assisted techniques to enhance yields (70–85%) .
Q. How is the structure of 2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine characterized?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at C2/C6, amine at C3).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 162.1 for C₈H₁₀N₄) validate the molecular formula .
- X-ray Diffraction : Resolves bond angles and intermolecular interactions, such as hydrogen bonding between the amine group and adjacent heteroatoms .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Stability studies using thermal gravimetric analysis (TGA) show decomposition above 250°C. Storage recommendations include inert atmospheres (N₂ or Ar) and desiccated environments to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can site-selective functionalization at the 2- and 6-positions be achieved?
Functionalization requires sequential cross-coupling reactions. For example:
Buchwald–Hartwig amination at C6 using aryl halides and Pd catalysts.
Sonogashira coupling at C2 with terminal alkynes.
Computational studies (DFT) guide regioselectivity by analyzing electron density distributions and steric effects at reactive sites .
Q. How can computational modeling optimize synthesis and predict biological activity?
Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways for cross-coupling steps . Molecular docking (AutoDock Vina) screens binding affinities to targets like kinase enzymes, identifying substituents (e.g., cyclopropyl groups) that enhance inhibitory activity .
Q. How to resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability or substituent effects. Strategies include:
- Comparative SAR Analysis : Systematically modifying substituents (e.g., replacing methyl with fluorophenyl groups) and testing activity in standardized assays (e.g., kinase inhibition) .
- Meta-Analysis : Aggregating data from multiple studies to identify trends (e.g., cyclopropyl groups improving metabolic stability) .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Substituent Variation : Introducing groups (e.g., aryl, alkynyl) at C2/C6 and testing effects on potency .
- Bioassays : Enzymatic assays (e.g., IC₅₀ measurements for kinase inhibition) and cellular models (e.g., anti-inflammatory activity in macrophages) .
- Pharmacophore Mapping : Identifying critical interaction sites (e.g., hydrogen bond donors at C3) using Schrödinger Suite .
Q. What are the challenges in pharmacokinetic (PK) profiling, and how are they addressed?
Challenges include poor oral bioavailability due to low solubility. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
